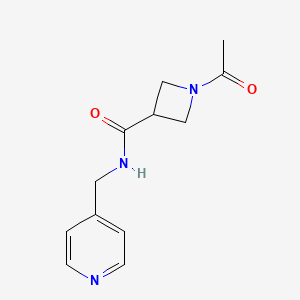

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry due to their unique reactivity, which is driven by a considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .

Molecular Structure Analysis

The unique four-membered ring scaffold of azetidines contains an embedded polar nitrogen atom . This structure is a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .Chemical Reactions Analysis

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

Research on pyridine and azetidine derivatives, such as those related to "1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide," has shown promising antimicrobial and antitumor properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, examining their in vitro antimicrobial activities (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Similarly, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been investigated for potential antidepressant and nootropic agents, reflecting the structural versatility of these compounds in drug development for CNS disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

CNS Activity and Selective Agonism

Another significant area of research is the development of selective agonists for CNS receptors. For instance, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (7a, TC-5619) was identified as a promising candidate for treating cognitive impairment associated with neurological disorders. This compound showed a selective agonism for the α7 neuronal nicotinic acetylcholine receptor, demonstrating more than a thousand-fold selectivity over other receptor subtypes and showing positive effects across cognitive symptoms in schizophrenia in animal models (A. Mazurov, D. Kombo, T. Hauser, et al., 2012).

Synthesis and Evaluation of Biological Activities

The chemical synthesis and evaluation of biological activities of pyridine and azetidine derivatives encompass a broad spectrum of potential therapeutic applications. Anwer, Sayed, Hassanan, and Azab (2018) discussed the conventional and microwave synthesis of new pyridine derivatives, evaluating their antimicrobial and cytotoxic activities. This study emphasizes the ongoing efforts to explore the therapeutic potential of these compounds against various diseases and conditions (K. E. Anwer, G. H. Sayed, Hamdy Hassanan, & M. Azab, 2018).

Wirkmechanismus

Zukünftige Richtungen

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research will likely focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and developing new reaction protocols . Additionally, azetidines may find new applications in drug discovery, polymerization, and as chiral templates .

Eigenschaften

IUPAC Name |

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-2-4-13-5-3-10/h2-5,11H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSFATCYLZZDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2697832.png)

![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)

![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)